molecular formula C23H24N2O3 B2582886 N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 1105242-06-5

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2582886
CAS No.: 1105242-06-5
M. Wt: 376.456
InChI Key: WBNMCUVFMRPBDA-UHFFFAOYSA-N
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Description

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that incorporates several functional groups, including benzofuran, oxazole, and adamantane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, which are then coupled with an adamantane derivative. Common synthetic routes include:

    Formation of Benzofuran Intermediate: This step often involves cyclization reactions of phenolic compounds with aldehydes or ketones.

    Synthesis of Oxazole Intermediate: This can be achieved through cyclization reactions involving nitriles and aldehydes.

    Coupling with Adamantane: The final step involves coupling the benzofuran-oxazole intermediate with an adamantane derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The adamantane structure provides rigidity and stability to the molecule, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Oxazole Derivatives: Compounds like oxaprozin, a nonsteroidal anti-inflammatory drug.

    Adamantane Derivatives: Compounds like amantadine, used as an antiviral and antiparkinsonian agent.

Uniqueness

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and stability

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(23-10-14-5-15(11-23)7-16(6-14)12-23)24-13-18-9-21(28-25-18)20-8-17-3-1-2-4-19(17)27-20/h1-4,8-9,14-16H,5-7,10-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNMCUVFMRPBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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